![molecular formula C8H9NO2 B1281390 6-甲基苯并[d][1,3]二氧戊环-5-胺 CAS No. 62052-49-7](/img/structure/B1281390.png)

6-甲基苯并[d][1,3]二氧戊环-5-胺

描述

The compound 6-Methylbenzo[d][1,3]dioxol-5-amine is a chemical entity that has not been directly studied in the provided papers. However, the papers do discuss related compounds and functional groups that can provide insight into the properties and reactivity of similar structures. For instance, the use of protecting groups for amines is a common theme in peptide chemistry, which could be relevant for the manipulation of 6-Methylbenzo[d][1,3]dioxol-5-amine in a synthetic context .

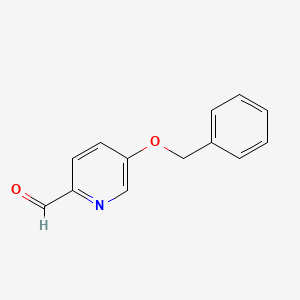

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include protection-deprotection strategies, cyclization, and functional group transformations. For example, the one-pot synthesis of 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one demonstrates the efficiency of combining multiple reaction steps, which could be applicable to the synthesis of 6-Methylbenzo[d][1,3]dioxol-5-amine . Additionally, the synthesis of 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine shows the use of cyclization and subsequent functional group modifications .

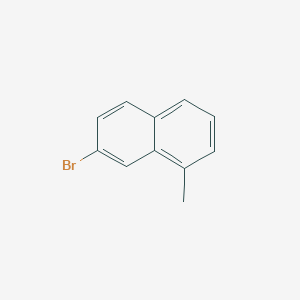

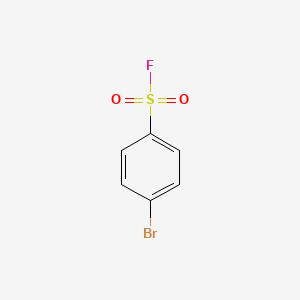

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Methylbenzo[d][1,3]dioxol-5-amine can be elucidated using various spectral techniques and confirmed by single crystal X-ray diffraction analysis. This approach was used to determine the structure of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, which could also be applied to 6-Methylbenzo[d][1,3]dioxol-5-amine to understand its three-dimensional conformation and intermolecular interactions .

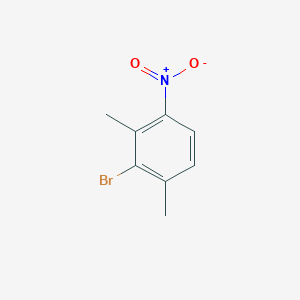

Chemical Reactions Analysis

The reactivity of amines and their derivatives is a key aspect of their chemical behavior. The derivatization of amines for chemiluminescence detection in liquid chromatography is an example of the functionalization of amine groups . Moreover, the reactions of 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione demonstrate the versatility of amino groups in undergoing various chemical transformations, which could be relevant for the reactivity of the amino group in 6-Methylbenzo[d][1,3]dioxol-5-amine .

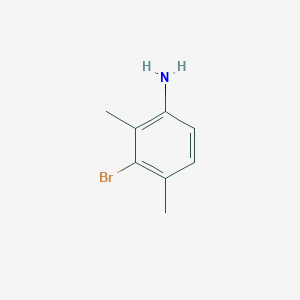

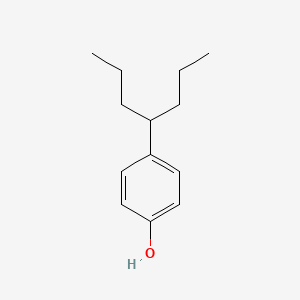

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 6-Methylbenzo[d][1,3]dioxol-5-amine can be inferred from related structures. For instance, the stability of 5-amino compounds in strongly acidic media and their ease of deprotection under mild conditions suggest that 6-Methylbenzo[d][1,3]dioxol-5-amine could also exhibit similar stability and reactivity patterns . The selective oxidation of sulfide moieties in compounds with adjacent amino groups indicates that the presence of an amino group can influence the oxidation pathways and outcomes, which may be applicable to the oxidation behavior of 6-Methylbenzo[d][1,3]dioxol-5-amine .

科学研究应用

新型有机化合物的合成

6-甲基苯并[d][1,3]二氧戊环-5-胺: 是合成各种新型有机化合物的先驱。 其结构允许引入额外的官能团,这可能导致开发具有潜在药物和材料科学应用的新分子 .

放射性药物的开发

该化合物的衍生物已被用于合成硒标记的放射性药物。 这些化合物用于医学影像,以诊断和追踪疾病的进展 .

色谱法和质谱法

在分析化学中,6-甲基苯并[d][1,3]二氧戊环-5-胺 可用作色谱法和质谱法中的标准品或参考化合物。 这有助于识别和量化样品中的物质 .

生物制药生产

该化合物在生物制药生产中得到应用,可能用于合成复杂分子。 其在生产过程中的作用有助于治疗药物的开发 .

材料科学研究

材料科学研究人员可能会利用6-甲基苯并[d][1,3]二氧戊环-5-胺 来改变材料的性能,可能导致创造具有增强特性的新材料 .

化学合成

该化合物是化学合成中宝贵的构建块。 它可以用来构建广泛的化学实体,这些实体在合成化学研究中很重要 .

电化学传感器

人们一直在研究使用苯并[d][1,3]二氧戊环衍生物开发电化学传感器。 这些传感器可以检测环境中的致癌物或有毒物质 .

生命科学研究

在生命科学中,6-甲基苯并[d][1,3]二氧戊环-5-胺 可能参与生化过程和途径的研究。 它可以用来了解小分子与生物系统的相互作用 .

安全和危害

The safety information for 6-Methylbenzo[d][1,3]dioxol-5-amine indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

6-methyl-1,3-benzodioxol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-3H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLGEPXBHVTBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498520 | |

| Record name | 6-Methyl-2H-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62052-49-7 | |

| Record name | 6-Methyl-2H-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[2,3-b]pyridin-4-ol](/img/structure/B1281308.png)

![1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1281312.png)

![2-[(4-Methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1281328.png)

![1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B1281340.png)